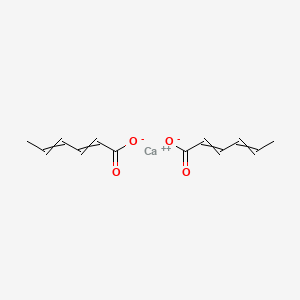
2,4-Hexadienoic acid, calcium salt, (2E,4E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexadienoic acid, calcium salt, (2E,4E)-, also known as calcium sorbate, is a calcium salt of sorbic acid. It is commonly used as a preservative in food and beverages due to its antimicrobial properties. The compound is effective against a wide range of microorganisms, including yeasts and molds, making it a valuable additive in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Hexadienoic acid, calcium salt, (2E,4E)- can be synthesized by neutralizing sorbic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving sorbic acid in water and then adding the calcium compound under controlled conditions to form the calcium salt. The reaction is followed by filtration and drying to obtain the final product .
Industrial Production Methods
Industrial production of 2,4-Hexadienoic acid, calcium salt, (2E,4E)- involves large-scale neutralization of sorbic acid with calcium hydroxide or calcium carbonate. The process is optimized for high yield and purity, ensuring that the product meets food-grade standards. The final product is usually in the form of a white crystalline powder .
Chemical Reactions Analysis
Types of Reactions
2,4-Hexadienoic acid, calcium salt, (2E,4E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,4-Hexadienoic acid, calcium salt, (2E,4E)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: Investigated for potential therapeutic applications due to its antimicrobial activity.
Industry: Widely used as a preservative in food and beverages, as well as in cosmetics and pharmaceuticals
Mechanism of Action
The antimicrobial action of 2,4-Hexadienoic acid, calcium salt, (2E,4E)- is primarily due to its ability to disrupt the cell membranes of microorganisms. This disruption leads to leakage of cellular contents and eventual cell death. The compound is particularly effective in acidic environments, where it exists in its undissociated form, which can easily penetrate microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Potassium sorbate: Another salt of sorbic acid, commonly used as a preservative.
Sodium sorbate: Similar to potassium sorbate, used in food preservation.
Sorbic acid: The parent compound, used in various applications due to its antimicrobial properties
Uniqueness
2,4-Hexadienoic acid, calcium salt, (2E,4E)- is unique in its calcium salt form, which provides certain advantages in specific applications. For example, it is less soluble in water compared to potassium sorbate, making it suitable for applications where lower solubility is desired .
Properties
Molecular Formula |
C12H14CaO4 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
calcium;hexa-2,4-dienoate |
InChI |
InChI=1S/2C6H8O2.Ca/c2*1-2-3-4-5-6(7)8;/h2*2-5H,1H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
MCFVRESNTICQSJ-UHFFFAOYSA-L |
Canonical SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine](/img/structure/B12452285.png)
![2-(4-methoxyphenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12452289.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B12452299.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B12452304.png)
![4-[(1E)-2-{5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl}ethenyl]-2-methoxyphenol](/img/structure/B12452308.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452310.png)
![2-(furan-2-yl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12452313.png)


![N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452330.png)
![(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12452344.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B12452352.png)
